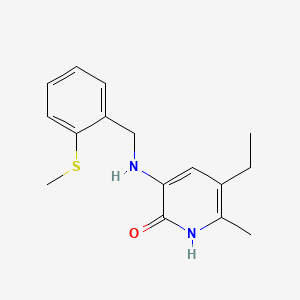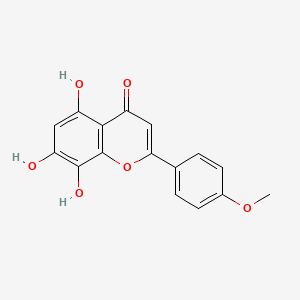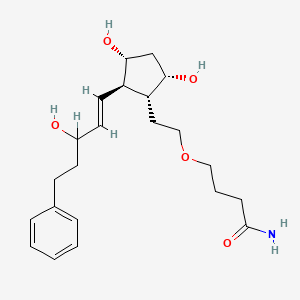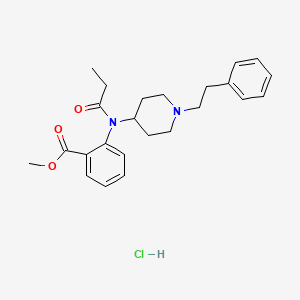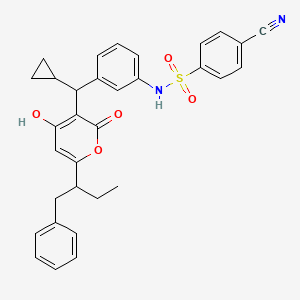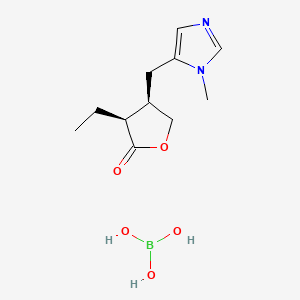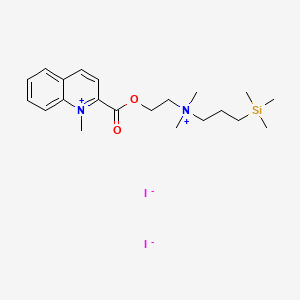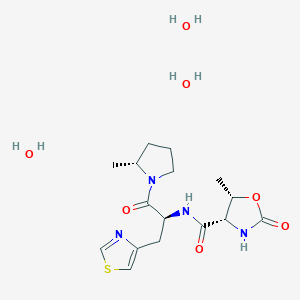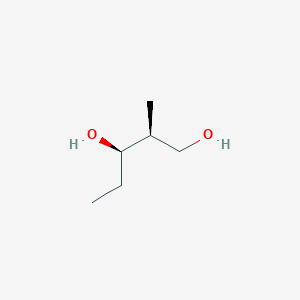
(2S,3R)-2-Methyl-1,3-pentanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-Methyl-1,3-pentanediol is a chiral diol with two stereocenters, making it an important compound in stereochemistry. It is used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Methyl-1,3-pentanediol can be achieved through several methods. One common approach involves the enantioselective reduction of 2-methyl-3-pentanone using chiral catalysts. Another method includes the asymmetric hydrogenation of 2-methyl-3-pentenoic acid derivatives. These reactions typically require specific catalysts and conditions to ensure high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or engineered microorganisms to achieve the desired stereochemistry. These methods are environmentally friendly and can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2-Methyl-1,3-pentanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes .
Applications De Recherche Scientifique
(2S,3R)-2-Methyl-1,3-pentanediol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It is used in the study of enzyme mechanisms and stereoselective processes.
Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in drug development.
Industry: It is used in the production of polymers, resins, and other materials
Mécanisme D'action
The mechanism of action of (2S,3R)-2-Methyl-1,3-pentanediol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. Its stereochemistry plays a crucial role in determining its interactions and effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R)-3-Methylglutamate
- (2S,3R)-2-Amino-3-methyl-4-phosphonobutyric acid
- (2S,3R)-3-Amino-2-hydroxydecanoic acid .
Uniqueness
(2S,3R)-2-Methyl-1,3-pentanediol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in different fields make it a valuable compound in research and industry .
Propriétés
Numéro CAS |
94339-79-4 |
|---|---|
Formule moléculaire |
C6H14O2 |
Poids moléculaire |
118.17 g/mol |
Nom IUPAC |
(2S,3R)-2-methylpentane-1,3-diol |
InChI |
InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3/t5-,6+/m0/s1 |
Clé InChI |
SPXWGAHNKXLXAP-NTSWFWBYSA-N |
SMILES isomérique |
CC[C@H]([C@@H](C)CO)O |
SMILES canonique |
CCC(C(C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


